N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester

Übersicht

Beschreibung

N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is an intermediate in the synthesis of N-trifluoroacetyl dipeptides .

Molecular Structure Analysis

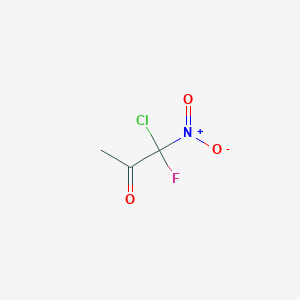

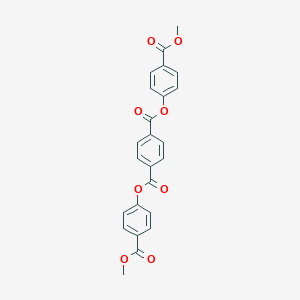

The molecule contains a total of 41 bonds; 27 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 2 secondary amides (aliphatic), and 1 disulfide .Chemical Reactions Analysis

N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is an intermediate in the synthesis of N-trifluoroacetyl dipeptides .Physical And Chemical Properties Analysis

The molecular formula of N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is C12H14F6N2O6S2. It appears as a solid and is white in color .Wissenschaftliche Forschungsanwendungen

Anion Sensing Agents : A study by Corry, Goel, and Kenny (2012) in the "Inorganica Chimica Acta" journal discussed the potential of N-(ferrocenyl)2 and N-(ferrocenoyl)2 cystine dimethyl ester derivatives as anion sensing agents in aqueous electrolyte. These compounds enable the electrochemical detection of dihydrogen phosphate and adenosine nucleotides (Corry, Goel, & Kenny, 2012).

Cystinuria Treatment : L-cystine diamides, including derivatives like L-cystine bismorpholide and L-cystine bis(N'-methylpiperazide), have been identified as potential effective inhibitors of cystinuria crystallization. This suggests their utility in the treatment of cystinuria, as indicated in research by Hu et al. (2016) and Yang et al. (2018) published in the "Journal of Medicinal Chemistry" and "Bioorganic & Medicinal Chemistry Letters", respectively (Hu et al., 2016); (Yang et al., 2018).

Trifluoroacetylation Reagents : The work of Donike (1973) in "Journal of Chromatography A" highlights the use of N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) as new reagents for trifluoroacetylation, which can be applied for selective acylation of amine, hydroxyl, and thiol groups under mild conditions (Donike, 1973).

Peptide Synthesis and Modification : Matsueda et al. (1981) in their study published in "Chemistry Letters" demonstrated that the 3-nitro-2-pyridinesulfenyl (Npys) halide is effective in protecting and activating the thiol function of cysteine. This allows for selective reactions with free thiol to form cystine disulfide bonds (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

Catalysis in Chemical Reactions : Filonenko et al. (2015) in the "Journal of the American Chemical Society" discussed how Bis-NHC aminopincer ligands, which could include such ester derivatives, show high activity in Ru-catalyzed ester hydrogenation. This enables near quantitative conversion of alcohol from various esters (Filonenko et al., 2015).

Molecular Recognition and Self-Assembly : Research by Hansson et al. (1998) in "Tetrahedron Letters" and Ranganathan et al. (1999) in the "Journal of the American Chemical Society" have explored the recognition of achiral and chiral primary bisammonium salts and the self-assembly into vertical stacks of tube-like structures by cystine-based macrocyclic bisureas (Hansson, Norrby, & Wärnmark, 1998); (Ranganathan, Lakshmi, & Karle, 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2R)-3-[[(2R)-3-methoxy-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F6N2O6S2/c1-25-7(21)5(19-9(23)11(13,14)15)3-27-28-4-6(8(22)26-2)20-10(24)12(16,17)18/h5-6H,3-4H2,1-2H3,(H,19,23)(H,20,24)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYAWGNAKBQNRN-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSSC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F6N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471277 | |

| Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester | |

CAS RN |

26527-24-2 | |

| Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)

![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)